4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15343175
InChI: InChI=1S/C34H42N4O4/c39-31(35-21-19-25-9-3-1-4-10-25)24-37-30-14-8-7-13-29(30)33(41)38(34(37)42)23-27-15-17-28(18-16-27)32(40)36-22-20-26-11-5-2-6-12-26/h2,5-9,11-14,27-28H,1,3-4,10,15-24H2,(H,35,39)(H,36,40)
SMILES:
Molecular Formula: C34H42N4O4
Molecular Weight: 570.7 g/mol

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

CAS No.:

Cat. No.: VC15343175

Molecular Formula: C34H42N4O4

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide -

Specification

Molecular Formula C34H42N4O4
Molecular Weight 570.7 g/mol
IUPAC Name 4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C34H42N4O4/c39-31(35-21-19-25-9-3-1-4-10-25)24-37-30-14-8-7-13-29(30)33(41)38(34(37)42)23-27-15-17-28(18-16-27)32(40)36-22-20-26-11-5-2-6-12-26/h2,5-9,11-14,27-28H,1,3-4,10,15-24H2,(H,35,39)(H,36,40)
Standard InChI Key ICOJDOBSLXRTBO-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5

Introduction

The compound 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic molecule featuring multiple functional groups, including amines, carbonyls, and cyclohexane derivatives. It incorporates a quinazoline moiety, known for its biological activity, particularly in medicinal chemistry. The compound's molecular weight is significant, at 464.60 g/mol, indicating a large and complex structure.

Synthesis and Preparation

The synthesis of such complex organic molecules typically involves multi-step organic synthesis techniques. While specific details for this compound are not readily available, general approaches may include:

  • Multi-step Synthesis: Involves forming the quinazoline core and attaching the cyclohexane and phenethyl groups through various chemical reactions.

  • Reagents and Conditions: Typically require careful selection of reagents and reaction conditions to ensure high yield and purity.

Potential Applications

Compounds with quinazoline and cyclohexane derivatives are often researched for their potential in medicinal chemistry. This compound may exhibit applications in:

  • Pharmacology: Due to its complex structure, it could interact with various biological targets.

  • Biological Activity: The quinazoline moiety suggests potential for biological activity, which could be explored in drug development.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for determining its potential applications. Key areas of focus may include:

  • Molecular Docking: Computational methods to predict binding affinity to specific receptors or enzymes.

  • In Vitro Assays: Laboratory experiments to assess biological activity and potential toxicity.

Similar Compounds

Similar compounds often share structural features or biological activities. Notable examples include:

  • 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoic acid: Studied for anti-inflammatory properties.

  • 4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol: Exhibits potential as a neuroprotective agent.

  • N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Features thiazole and pyrrolidine moieties with potential antimicrobial activity.

Compound NameMolecular FormulaKey Features
2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}benzoic acidNot specifiedAnti-inflammatory properties
4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanolC12H23NONeuroprotective potential
N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamideNot specifiedAntimicrobial activity

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